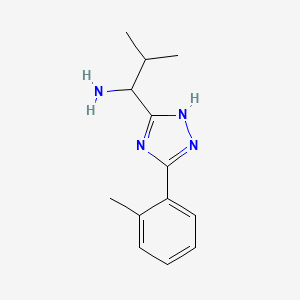
2-Methyl-1-(3-(o-tolyl)-1H-1,2,4-triazol-5-yl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-メチル-1-(3-(o-トリル)-1H-1,2,4-トリアゾール-5-イル)プロパン-1-アミンは、アミン類に属する化合物です。アミンとは、アンモニアの誘導体であり、1つ以上の水素原子が炭化水素基に置き換わっています。この特定の化合物は、トリアゾール環を特徴としており、これは3つの窒素原子を含む5員環です。トリアゾール環とトリル基(メチル置換基を持つベンゼン環)の存在により、この化合物はさまざまな化学的および生物学的用途にとって興味深いものとなっています。
準備方法
合成経路と反応条件
2-メチル-1-(3-(o-トリル)-1H-1,2,4-トリアゾール-5-イル)プロパン-1-アミンの合成は、いくつかの方法で実現できます。一般的なアプローチの1つは、トランスアミナーゼの使用です。トランスアミナーゼとは、アミノ基をアミノ供与体から受容体に転移させる触媒作用を行う酵素です。 この方法は環境に優しく、経済的にも魅力的です .
もう1つの方法は、ハロゲンアルカンとアンモニアをエタノール中で反応させることです。 ハロゲンアルカンをエタノール中の濃アンモニア溶液で加熱すると、目的のアミンが生成されます .
工業的生産方法
この化合物の工業的生産は、通常、収率と純度を高くするために最適化された反応条件を用いた大規模な化学合成を行います。 トランスアミナーゼ活性を有する固定化全細胞バイオ触媒の使用は、高効率でエナンチオマー純粋なアミンを生成することが報告されている方法の1つです .
化学反応の分析
反応の種類
2-メチル-1-(3-(o-トリル)-1H-1,2,4-トリアゾール-5-イル)プロパン-1-アミンは、次のようなさまざまな化学反応を受けることができます。
酸化: この化合物は、酸化されて対応する酸化物を生成することができます。
還元: 還元反応により、この化合物を還元された形に変換することができます。
置換: この化合物は、1つの官能基が別の官能基に置き換わる置換反応に参加することができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、酸化剤(過マンガン酸カリウムなど)、還元剤(水素化リチウムアルミニウムなど)、さまざまな求核剤などがあります。反応条件は、通常、目的の結果を得るために、制御された温度とpHで行われます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化により酸化物が生成される場合があり、還元により還元されたアミンが生成される場合があります。
4. 科学研究への応用
2-メチル-1-(3-(o-トリル)-1H-1,2,4-トリアゾール-5-イル)プロパン-1-アミンは、いくつかの科学研究への応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: この化合物は、さまざまな酵素や受容体への影響など、その潜在的な生物学的活性について研究されています。
医学: 薬物開発の前駆体としての使用など、その潜在的な治療的応用を調査するための研究が進行中です。
科学的研究の応用
2-Methyl-1-(3-(o-tolyl)-1H-1,2,4-triazol-5-yl)propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of various industrial chemicals and materials.
作用機序
2-メチル-1-(3-(o-トリル)-1H-1,2,4-トリアゾール-5-イル)プロパン-1-アミンの作用機序は、特定の分子標的および経路との相互作用を含みます。トリアゾール環とトリル基は、酵素や受容体への結合において重要な役割を果たし、その活性を影響を与えます。正確な分子標的と経路は、特定の用途と使用状況によって異なります。
6. 類似の化合物との比較
類似の化合物
1-フェニルプロパン-2-アミン: トリアゾール環を持たない、類似の構造を持つ化合物です。
2-メチル-1-フェニルプロパン-2-アミン: トリアゾール環とトリル基を持たない、類似の化合物です。
1-(3,4-二置換フェニル)プロパン-2-アミン: フェニル環に異なる置換基を持つ化合物.
独自性
2-メチル-1-(3-(o-トリル)-1H-1,2,4-トリアゾール-5-イル)プロパン-1-アミンは、トリアゾール環とトリル基の両方の存在によって独自です。これらの構造的特徴は、他の類似の化合物とは異なる、特定の化学的および生物学的特性を付与します。
類似化合物との比較
Similar Compounds
1-Phenylpropan-2-amine: A compound with a similar structure but without the triazole ring.
2-Methyl-1-phenylpropan-2-amine: Similar but lacks the triazole ring and tolyl group.
1-(3,4-Disubstituted phenyl)propan-2-amines: Compounds with different substituents on the phenyl ring.
Uniqueness
2-Methyl-1-(3-(o-tolyl)-1H-1,2,4-triazol-5-yl)propan-1-amine is unique due to the presence of both the triazole ring and the tolyl group. These structural features confer specific chemical and biological properties that distinguish it from other similar compounds.
特性
分子式 |
C13H18N4 |
|---|---|
分子量 |
230.31 g/mol |
IUPAC名 |
2-methyl-1-[3-(2-methylphenyl)-1H-1,2,4-triazol-5-yl]propan-1-amine |
InChI |
InChI=1S/C13H18N4/c1-8(2)11(14)13-15-12(16-17-13)10-7-5-4-6-9(10)3/h4-8,11H,14H2,1-3H3,(H,15,16,17) |
InChIキー |
DJTCDCZTZNLVCQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C2=NNC(=N2)C(C(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B11775566.png)
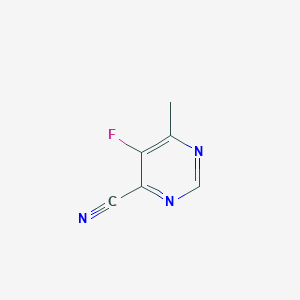
![4-tert-Butyl 5-methyl 2-bromo-4H-thieno[3,2-b]pyrrole-4,5-dicarboxylate](/img/structure/B11775580.png)
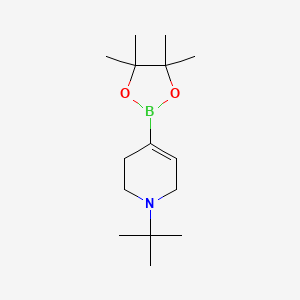
![4-(Difluoromethyl)-2-fluorobenzo[d]oxazole](/img/structure/B11775590.png)
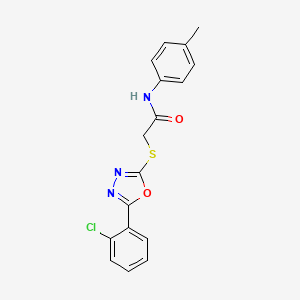
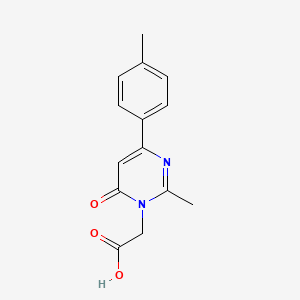

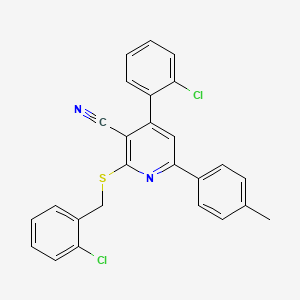
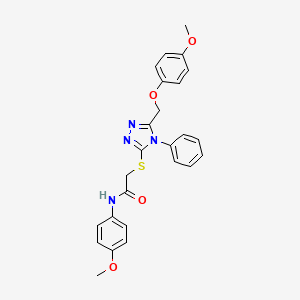



![7-tert-Butyl 3-methyl 8,9-dihydro-5H-imidazo[1,5-d][1,4]diazepine-3,7(6H)-dicarboxylate](/img/structure/B11775643.png)
